molecular formula C3H7ClN2O B13395426 (R)-3-Aminoazetidin-2-one Hydrochloride

(R)-3-Aminoazetidin-2-one Hydrochloride

Cat. No.: B13395426
M. Wt: 122.55 g/mol
InChI Key: MMQKOEIHXUWTTQ-UHFFFAOYSA-N
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Description

®-3-Aminoazetidin-2-one Hydrochloride is a chemical compound with significant importance in various scientific fields. This compound is a derivative of azetidinone, a four-membered lactam, and is known for its unique structural and chemical properties. The presence of an amino group and a hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Aminoazetidin-2-one Hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of an appropriate β-amino acid derivative with a dehydrating agent to form the azetidinone ring. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-3-Aminoazetidin-2-one Hydrochloride may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, is essential for efficient production. Post-synthesis, the compound is purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

®-3-Aminoazetidin-2-one Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, reduced amines, and various substituted azetidinones. These products have diverse applications in chemical synthesis and pharmaceutical development.

Scientific Research Applications

®-3-Aminoazetidin-2-one Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting bacterial infections and inflammatory diseases.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Aminoazetidin-2-one Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Aminoazetidin-2-one Hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.

    4-Aminoazetidin-2-one: A structural isomer with variations in reactivity and applications.

    3-Aminopyrrolidin-2-one: A related compound with a five-membered ring structure, differing in stability and reactivity.

Uniqueness

®-3-Aminoazetidin-2-one Hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to form stable hydrochloride salts enhances its solubility and makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

3-aminoazetidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c4-2-1-5-3(2)6;/h2H,1,4H2,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQKOEIHXUWTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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